2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
“2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 438236-24-9 . It has a molecular weight of 293.45 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N2OS/c17-15-14(12-9-5-2-6-10-13(12)20-15)16(19)18-11-7-3-1-4-8-11/h11,20H,1-10,17H2,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.18±0.1 g/cm3 and a predicted boiling point of 463.6±45.0 °C .Scientific Research Applications
Structural Characteristics and Synthesis
- Synthesis and Structural Analysis : The compound has been synthesized in research studies exploring its structural properties. For instance, a related compound was synthesized by reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with o-fluoronitrobenzene, leading to molecules forming layers linked by π–π stacking interactions, indicative of potential applications in material science and molecular engineering (de Lima et al., 2010).
Pharmacological Properties
Allosteric Enhancers at Adenosine Receptors : Studies have explored derivatives of this compound as allosteric enhancers for adenosine A1 receptors. This has implications for potential therapeutic applications targeting neurological and cardiovascular disorders (Nikolakopoulos et al., 2006).
Inhibitors of HIV-Encoded Ribonuclease H : Research has identified this compound as a modestly potent inhibitor of the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting its potential use in antiretroviral therapy (Chung et al., 2010).
Anti-Inflammatory and Antioxidant Activity : Derivatives of this compound have shown comparable in vitro anti-inflammatory and antioxidant activity to standard drugs like ibuprofen and ascorbic acid, indicating its potential for development into anti-inflammatory and antioxidant agents (Kumar et al., 2008).
Anticonvulsant Activity : Schiff bases of 2-aminothiophenes, including derivatives of this compound, have been synthesized and evaluated for their anticonvulsant activity, suggesting potential applications in treating seizure disorders (Kunda et al., 2013).
Antibacterial and Antifungal Activities : Some derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial agents (Altundas et al., 2010).
Properties
IUPAC Name |
2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-15-14(12-9-5-2-6-10-13(12)20-15)16(19)18-11-7-3-1-4-8-11/h11H,1-10,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQSYPEPJEGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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